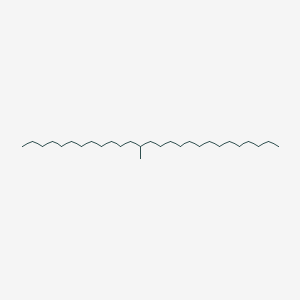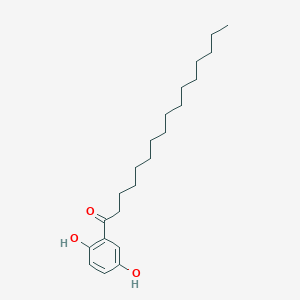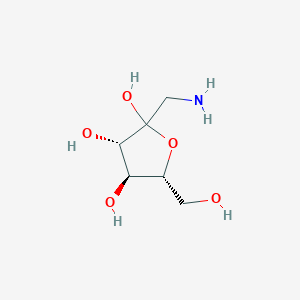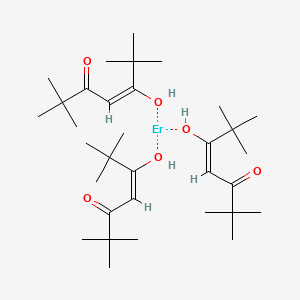
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Er(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is a pink powder or crystalline solid that is used in various scientific and industrial applications. The compound is known for its high purity and stability, making it suitable for research and development purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting erbium chloride with sodium 2,2,6,6-tetramethyl-3,5-heptanedionate in an appropriate solvent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium(IV) compounds, while reduction may produce erbium(II) compounds. Substitution reactions result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of biological systems and as a probe for fluorescence imaging.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including optical and electronic devices
Mecanismo De Acción
The mechanism by which Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves coordination with target molecules. The erbium ion interacts with various molecular targets, influencing their structure and function. The pathways involved depend on the specific application, such as catalysis or imaging .
Comparación Con Compuestos Similares
Similar Compounds
- Erbium(III) acetylacetonate
- Erbium(III) chloride
- Erbium(III) nitrate
Uniqueness
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high stability and specific ligand structure, which provides distinct properties compared to other erbium compounds. Its high purity and well-defined coordination environment make it particularly valuable for research and industrial applications .
Propiedades
Fórmula molecular |
C33H60ErO6 |
|---|---|
Peso molecular |
720.1 g/mol |
Nombre IUPAC |
erbium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
Clave InChI |
XXLBYBXANQKGKQ-QFVJJVGWSA-N |
SMILES isomérico |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Er] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
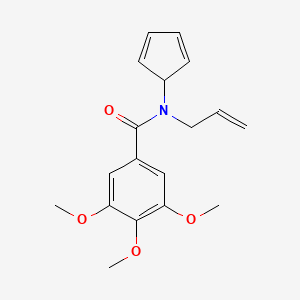
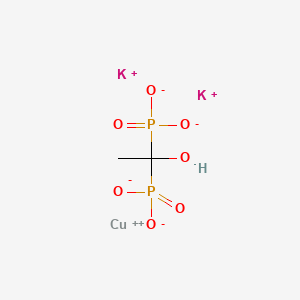
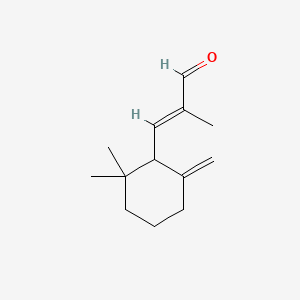
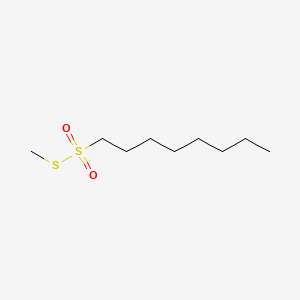

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
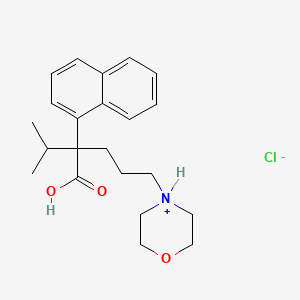
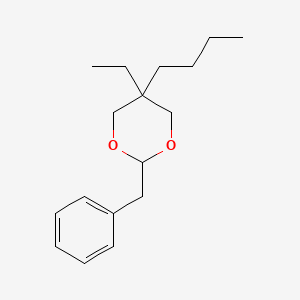
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
